
3-Chloro-6-methoxypyridine-2-carboxylic acid
Overview
Description
3-Chloro-6-methoxypyridine-2-carboxylic acid: is an organic compound with the molecular formula C7H6ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position, a methoxy group at the sixth position, and a carboxylic acid group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid typically involves the chlorination of 6-methoxypyridine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 6-methoxypyridine-2-carboxylic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-6-methoxypyridine-2-carboxylic acid can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-Chloro-6-hydroxypyridine-2-carboxylic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions
Major Products:
Substitution: Formation of 3-Amino-6-methoxypyridine-2-carboxylic acid or 3-Thio-6-methoxypyridine-2-carboxylic acid.
Oxidation: Formation of 3-Chloro-6-hydroxypyridine-2-carboxylic acid.
Reduction: Formation of 3-Chloro-6-methoxypyridine-2-methanol
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₆ClNO₃
- Molecular Weight : 189.58 g/mol
- IUPAC Name : 3-Chloro-6-methoxypyridine-2-carboxylic acid
The compound features a pyridine ring with a chlorine atom at the 3-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position. These functional groups contribute to its reactivity and interactions in biological systems.
Medicinal Chemistry
- Pharmaceutical Development : This compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting enzyme inhibition. Its structure allows it to interact with specific molecular targets, making it valuable in drug design.
-
Enzyme Inhibition Studies : Research has demonstrated that this compound exhibits inhibitory effects on enzymes such as urease, which is crucial for treating infections related to urea metabolism.
The above table indicates that while this compound is effective, other derivatives may have stronger inhibitory effects.
Compound IC50 (µM) This compound 4.07 ± 0.003 RX-6 (another derivative) 1.07 ± 0.043 RX-7 (another derivative) 2.18 ± 0.058 - Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against pathogens like Helicobacter pylori, indicating its potential as an antimicrobial agent.
Agrochemicals
This compound is also utilized in developing agrochemicals due to its ability to modify biological pathways in plants and pests. Its application includes:
- Pesticide Formulation : The compound's unique reactivity allows it to be incorporated into various pesticide formulations, enhancing their efficacy against target organisms.
Industrial Applications
In industrial chemistry, this compound is used for producing dyes, pigments, and specialty chemicals due to its stable structure and functional groups that facilitate further chemical modifications.
Case Studies and Research Findings
- Antimicrobial Studies : A comparative study evaluated the efficacy of this compound against standard antibiotics for treating Helicobacter pylori infections, demonstrating comparable results and suggesting further exploration for therapeutic use.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on various human tumor cell lines, revealing that certain derivatives exhibited significant cytotoxicity, indicating potential applications in cancer therapy.
- Enzyme Interaction Analysis : Detailed studies on enzyme interactions revealed that the compound could effectively inhibit urease activity, crucial for developing new therapeutic strategies against urease-producing bacteria.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxy group contribute to its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its activity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
2-Chloro-3-methoxypyridine: Similar structure but with different substitution pattern.
3-Chloro-6-hydroxypyridine-2-carboxylic acid: Similar structure with a hydroxyl group instead of a methoxy group.
6-Methoxypyridine-2-carboxylic acid: Lacks the chlorine atom at the third position
Uniqueness: 3-Chloro-6-methoxypyridine-2-carboxylic acid is unique due to the combination of its functional groups, which provide distinct reactivity and binding properties.
Biological Activity
3-Chloro-6-methoxypyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a chloro group, a methoxy group, and a carboxylic acid functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features:
- A pyridine ring , which is known for its role in various biological activities.
- A chloro substituent at the 3-position, enhancing its reactivity.
- A methoxy group at the 6-position, influencing its solubility and interaction with biological targets.
- A carboxylic acid group that can participate in hydrogen bonding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can affect metabolic pathways in cells. For instance, it may interact with urease and other enzymes involved in disease processes.
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against several pathogens, making it a candidate for further development as an antimicrobial agent.
- Cytotoxic Effects : Preliminary research suggests that it may have cytotoxic effects on tumor cells, indicating potential applications in cancer therapy .
Biological Activity Overview
The following table summarizes the reported biological activities of this compound:
Biological Activity | Description |
---|---|
Antimicrobial | Effective against various bacterial strains; potential for drug development. |
Enzyme Inhibition | Inhibits urease and possibly other enzymes; relevant for treating infections. |
Cytotoxicity | Exhibits selective cytotoxicity towards cancer cell lines; potential in oncology. |
Interaction with Biomolecules | Engages with receptors and enzymes, influencing cellular pathways. |
Case Studies and Research Findings
- Antimicrobial Studies : Research has demonstrated that this compound has notable activity against Helicobacter pylori, a bacterium associated with gastric ulcers. This study compared its efficacy to standard antibiotics and found comparable results.
- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects on various human tumor cell lines. Results indicated that certain derivatives of this compound showed significant cytotoxicity, suggesting a potential role in cancer treatment .
- Enzyme Interaction Analysis : Detailed studies on enzyme interactions revealed that the compound could inhibit urease effectively, which is crucial for the survival of certain pathogens. This inhibition could lead to new therapeutic strategies against infections caused by urease-producing bacteria.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chloro-3-methoxypyridine | Different substitution pattern | Variations in biological activity |
3-Chloro-6-hydroxypyridine-2-carboxylic acid | Hydroxyl group instead of methoxy | Potentially different reactivity |
6-Methoxypyridine-2-carboxylic acid | Lacks chlorine atom | Altered binding properties |
Properties
IUPAC Name |
3-chloro-6-methoxypyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMJTDBJJUEDDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679867 | |
Record name | 3-Chloro-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856836-44-7 | |
Record name | 3-Chloro-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-6-methoxypyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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